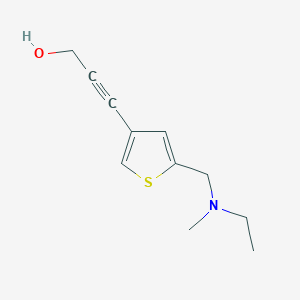

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol

説明

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol (CAS 1248065-84-0) is a thiophene-based compound featuring a propargyl alcohol moiety and an ethyl(methyl)amino-methyl substituent. Its structure combines a thiophene ring (positioned at the 3-yl site) with a secondary amine group and a terminal alkyne-alcohol chain. Its structural uniqueness lies in the juxtaposition of the electron-rich thiophene, the polar amino group, and the reactive propargyl alcohol, which collectively influence its physicochemical and synthetic properties.

特性

分子式 |

C11H15NOS |

|---|---|

分子量 |

209.31 g/mol |

IUPAC名 |

3-[5-[[ethyl(methyl)amino]methyl]thiophen-3-yl]prop-2-yn-1-ol |

InChI |

InChI=1S/C11H15NOS/c1-3-12(2)8-11-7-10(9-14-11)5-4-6-13/h7,9,13H,3,6,8H2,1-2H3 |

InChIキー |

RJJPFTKYNQLESA-UHFFFAOYSA-N |

正規SMILES |

CCN(C)CC1=CC(=CS1)C#CCO |

製品の起源 |

United States |

準備方法

The synthesis of 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported for the synthesis of thiophene derivatives .

化学反応の分析

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with various substituents.

Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing boron reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

科学的研究の応用

Based on the search results, here's what is known about the applications of the compound "3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol":

Basic Information

- Chemical Name: 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol

- Molecular Formula:

- Molecular Weight: 209.31 g/mol

- PubChem CID: 61741911

Names and Identifiers

- IUPAC Name: 3-[5-[[ethyl(methyl)amino]methyl]thiophen-3-yl]prop-2-yn-1-ol

- InChI: InChI=1S/C11H15NOS/c1-3-12(2)8-11-7-10(9-14-11)5-4-6-13/h7,9,13H,3,6,8H2,1-2H3

- InChIKey: RJJPFTKYNQLESA-UHFFFAOYSA-N

- SMILES: CCN(C)CC1=CC(=CS1)C#CCO

- **Synonyms: **

Potential Applications

While the provided search results do not explicitly detail the applications of "3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol", they do provide some context regarding similar compounds and their uses:

- Antibacterial Agents: Thiophene derivatives are mentioned as antibacterial agents . For example, some compounds with thiophene rings exhibit inhibitory activity against E. coli and P. aeruginosa .

- GPR88 Agonists: Related compounds are being investigated as GPR88 agonists . GPR88 is a protein that could be a potential drug target.

作用機序

The mechanism of action of 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which are crucial in the development of anesthetics . The compound’s biological effects are mediated through its binding to target proteins and enzymes, leading to the modulation of cellular processes.

類似化合物との比較

3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol (CAS 1249839-87-9)

This analogue replaces the ethyl(methyl)amino group with a pyrrolidinyl ring. The pyrrolidine’s cyclic structure enhances steric bulk and alters basicity compared to the linear ethyl(methyl)amine. Such differences impact solubility and reactivity: the pyrrolidine’s constrained geometry may reduce nucleophilicity in substitution reactions, while the ethyl(methyl)amine offers greater conformational flexibility for hydrogen bonding .

(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

A duloxetine precursor, this compound features a thiophene-2-yl group and a propanolamine chain. The thiophene positional isomerism (2-yl vs. The absence of a propargyl group limits its utility in click chemistry, a key advantage of the target compound .

Functional Group Variations

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

This ester-containing analogue lacks the amino and propargyl alcohol groups. The ketone and ester functionalities render it more electrophilic, favoring condensation reactions, whereas the target compound’s propargyl alcohol enables alkyne-based cross-coupling (e.g., Sonogashira reactions) .

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

A duloxetine-related compound, this molecule substitutes the propargyl alcohol with a naphthyloxy group.

Key Comparative Data

Table 1. Structural and Functional Comparison of Analogues

Research Findings

Physicochemical Properties

Hydrogen-bonding analysis (via Etter’s graph set theory) suggests the hydroxyl group in the target compound forms robust O–H···N interactions with the ethyl(methyl)amine, enhancing crystalline stability compared to non-hydroxylated analogues . This contrasts with the ester group in Ethyl 3-oxo-3-(thiophen-3-yl)propanoate, which participates in weaker C=O···H interactions .

生物活性

3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol, also referred to as a thiophene derivative, is a complex organic compound notable for its potential biological activities. The compound's unique structural characteristics, including the presence of a thiophene ring and an alkyne functional group, suggest significant interactions with biological targets, potentially leading to antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The chemical structure of 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol is defined by several key features:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂S |

| Molecular Weight | 208.32 g/mol |

| Functional Groups | Thiophene ring, alkyne group, ethyl(methyl)amino |

These structural components are crucial in determining the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol exhibit notable antimicrobial activity. The thiophene moiety is known to enhance biological activity due to its ability to interact with various biological targets such as enzymes and receptors. Studies have shown that derivatives of thiophene can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting effective antibacterial properties .

Anticancer Activity

Preliminary investigations into the anticancer properties of 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol have indicated potential effects on cancer cell lines. The compound may interfere with cellular signaling pathways involved in cancer progression. For example, compounds with similar structures have been reported to inhibit specific mitotic kinesins, which are essential for proper cell division in cancer cells .

The specific mechanisms through which 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-ol exerts its biological effects remain an area of active research. Initial studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of cellular processes such as apoptosis or proliferation in cancer cells .

Case Studies

Several case studies highlight the biological activity of thiophene derivatives:

- Case Study on Antibacterial Activity :

- Case Study on Anticancer Potential :

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals differences in biological activity based on variations in functional groups:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(5-(Methyl(propyl)amino)methyl)thiophen...) | Methyl(propyl)amino group | Moderate antibacterial activity |

| 3-(5-(Morpholin-4-yl)methyl)thiophen...) | Morpholine ring | Higher anticancer efficacy |

| 3-(5-(Ethyl(propyl)amino)methyl)thiophen...) | Ethyl(propyl)amino substituent | Distinct chemical reactivity patterns |

The unique combination of functional groups in 3-(5-((Ethyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yne may confer specific reactivity and biological properties that distinguish it from these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。